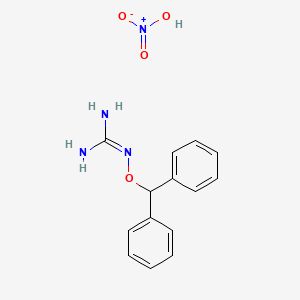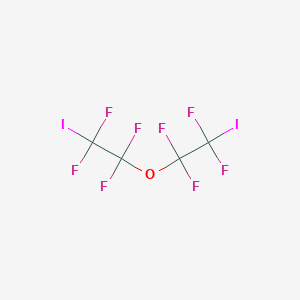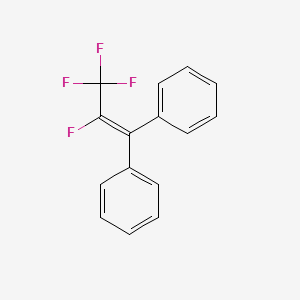
1,1'-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene is a chemical compound that belongs to the class of hydrofluoroolefins (HFOs). This compound is characterized by the presence of a tetrafluoropropene group attached to two benzene rings. It is known for its stability and low global warming potential, making it an important compound in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene typically involves the reaction of chlorinated hydrocarbons with fluorinating agents such as hydrogen fluoride or sodium fluoride. The reaction conditions often include elevated temperatures and pressures to facilitate the fluorination process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of refrigerants, solvents, and other industrial chemicals due to its stability and low environmental impact
Mechanism of Action
The mechanism by which 1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as its role as a refrigerant or in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): A widely used HFO refrigerant with similar properties but different applications.
trans-1,3,3,3-Tetrafluoropropene (R1234ze (E)): Another HFO used as a refrigerant and in foam and aerosol applications
Uniqueness
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene is unique due to its specific structure, which includes two benzene rings attached to the tetrafluoropropene group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
1493-86-3 |
|---|---|
Molecular Formula |
C15H10F4 |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
(2,3,3,3-tetrafluoro-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H10F4/c16-14(15(17,18)19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
JDRIJGGAOZOLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



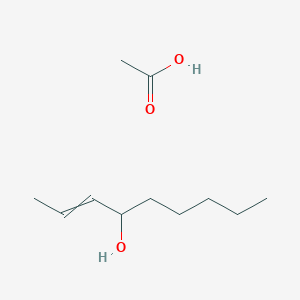
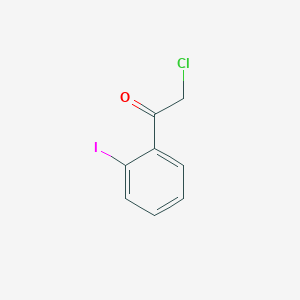
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
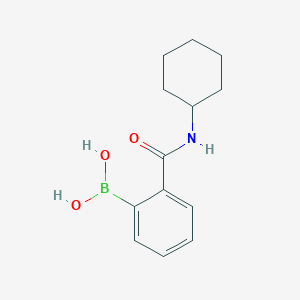
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
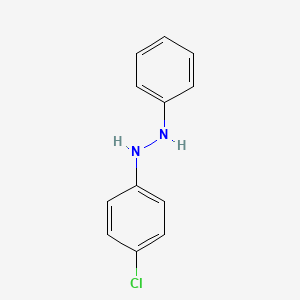
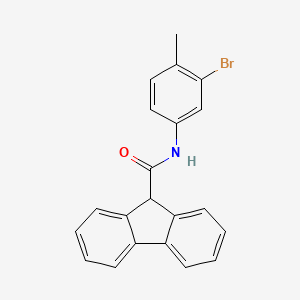


![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
